molecular formula C23H22BrN5O2 B2407713 3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-29-0

3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2407713
CAS RN: 873076-29-0
M. Wt: 480.366
InChI Key: JMWYXGUUPQTKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment

Tetrahydropyrimido[2,1-f]purinediones, including compounds similar to 3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for these diseases. For instance, compounds like 9-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione have shown potent inhibition of MAO-B, a key enzyme in the brain (Koch et al., 2013).

Antidepressant and Anxiolytic Properties

Another application of compounds structurally similar to this compound is in the field of mental health, specifically as antidepressants and anxiolytics. For example, derivatives like 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for serotonin receptors, particularly 5-HT(1A) receptors, which play a significant role in mood regulation (Jurczyk et al., 2004).

Anti-inflammatory Activity

Some derivatives of the pyrimido[2,1-f]purine dione structure, akin to this compound, have been found to exhibit anti-inflammatory properties. This includes activity in models of chronic inflammation, offering potential therapeutic avenues for inflammatory diseases (Kaminski et al., 1989).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYXGUUPQTKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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